An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-13-1)
An In-Depth Technical Guide to 2-(4-nitrophenyl)quinoline-4-carboxylic acid (CAS 70097-13-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous bioactive molecules, exhibiting a wide spectrum of therapeutic activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a 4-nitrophenyl group at the 2-position of the quinoline ring modulates the electronic and steric properties of the molecule, suggesting a unique biological activity profile worthy of investigation. This document will detail the synthetic routes to this compound, its physicochemical characteristics, and its potential as a modulator of key biological targets. Furthermore, it will provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation, empowering researchers to explore its therapeutic potential.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery
The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered substantial attention due to their diverse pharmacological activities.[3] This class of compounds has been successfully developed into agents for treating malaria, bacterial infections, and various types of cancer.[1][2] The planar aromatic ring system of the quinoline core allows for effective intercalation with DNA and interactions with the active sites of enzymes, while the carboxylic acid moiety often serves as a key hydrogen bonding group or a handle for further chemical modification.
The subject of this guide, 2-(4-nitrophenyl)quinoline-4-carboxylic acid, combines this potent scaffold with a 4-nitrophenyl substituent. The electron-withdrawing nature of the nitro group is expected to significantly influence the molecule's reactivity, binding affinities, and ultimately, its biological activity. This guide will serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this promising compound.
Synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid
The synthesis of 2-aryl-quinoline-4-carboxylic acids is most commonly achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer viable pathways to the target compound, each with its own set of advantages and mechanistic considerations.
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids involving the condensation of an aniline, an aldehyde, and pyruvic acid.[4] For the synthesis of the title compound, this would involve the reaction of aniline, 4-nitrobenzaldehyde, and pyruvic acid.
The reaction proceeds through a series of steps, beginning with the formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the Schiff base, subsequent intramolecular cyclization, and finally, oxidation to yield the aromatic quinoline ring system. The choice of an acid catalyst is crucial for promoting both the Schiff base formation and the cyclization steps. While traditional methods often suffer from low yields, particularly with electron-deficient aldehydes like 4-nitrobenzaldehyde, modifications such as the Doebner hydrogen-transfer reaction have been developed to improve outcomes.[2]
Diagram: Doebner Reaction Workflow
Caption: General workflow for the Doebner synthesis.
The Pfitzinger Reaction: An Alternative Route from Isatin
The Pfitzinger reaction provides an alternative and often high-yielding route, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[5] For the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic acid, the reactants would be isatin and 1-(4-nitrophenyl)ethanone.
The reaction is initiated by the base-catalyzed ring-opening of isatin to form an intermediate isatinic acid salt. This is followed by condensation with the carbonyl compound to form a Schiff base, which then undergoes an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. The Pfitzinger reaction is particularly advantageous as it often proceeds with high regioselectivity and can be performed under relatively mild conditions. A microwave-assisted Pfitzinger reaction has been reported for the synthesis of the title compound, offering the benefits of reduced reaction times and potentially higher yields.
Diagram: Pfitzinger Reaction Mechanism
Caption: Simplified mechanism of the Pfitzinger reaction.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-(4-nitrophenyl)quinoline-4-carboxylic acid is not widely published, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Reported Value | Source/Justification |
| Molecular Formula | C₁₆H₁₀N₂O₄ | (Structural) |
| Molecular Weight | 294.26 g/mol | (Calculated) |
| Appearance | Likely a yellow or off-white solid | Nitro-aromatic compounds are often colored. |
| Melting Point | >250 °C | High degree of conjugation and potential for strong intermolecular interactions suggest a high melting point, similar to related 2-aryl-quinoline-4-carboxylic acids.[2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and possibly hot ethanol or acetic acid. | The carboxylic acid provides some polarity, but the large aromatic system dominates. |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and nitrophenyl ring protons in the aromatic region (typically δ 7.5-9.0 ppm). A broad singlet for the carboxylic acid proton will likely appear at a downfield chemical shift (>13 ppm) in a solvent like DMSO-d₆.
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¹³C NMR: The carbon NMR will display signals for the 16 carbon atoms, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield shift (around 167 ppm).
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IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch (C=O) from the carboxylic acid at approximately 1700 cm⁻¹, along with characteristic stretches for the nitro group (NO₂) around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). O-H stretching from the carboxylic acid will be broad, typically in the 2500-3300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[6]
Potential Biological Activities and Therapeutic Applications
While direct biological studies on 2-(4-nitrophenyl)quinoline-4-carboxylic acid are limited in the available literature, the extensive research on analogous compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Potential
Quinoline derivatives are well-known for their anticancer properties, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase, and modulation of signaling pathways involved in cell proliferation and apoptosis.[5] Furthermore, derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have been investigated as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), which are critical regulators of gene expression and are often dysregulated in cancer.[7][8]
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HDAC Inhibition: Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown selective inhibition of HDAC3, leading to cell cycle arrest and apoptosis in cancer cell lines.[7]
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SIRT3 Inhibition: Structurally related compounds have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and progression.[8][9]
Antimicrobial Activity
The quinoline ring is a core component of many antibacterial drugs, including the fluoroquinolones. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][10] The introduction of various substituents on the phenyl ring can modulate the antibacterial spectrum and potency. The nitro group in the target compound may enhance its antimicrobial properties.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 2-(4-nitrophenyl)quinoline-4-carboxylic acid. These protocols are based on established methods for analogous compounds and provide a robust starting point for research.
Synthesis via Doebner Reaction (Adapted Protocol)
This protocol is adapted from the synthesis of the isomeric 2-(2-nitrophenyl)quinoline-4-carboxylic acid.[11]
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Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (10 mmol) and pyruvic acid (19.9 mmol) in 15 mL of acetic acid.
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Addition of Aniline: Stir the mixture at 100 °C for 30 minutes. Then, add aniline (10 mmol) dropwise to the hot solution.
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Reaction: Continue to stir the reaction mixture at 100 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.
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Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure 2-(4-nitrophenyl)quinoline-4-carboxylic acid.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 2-(4-nitrophenyl)quinoline-4-carboxylic acid in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][10]
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Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a two-fold serial dilution of 2-(4-nitrophenyl)quinoline-4-carboxylic acid in a 96-well microplate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
HDAC Inhibition Assay (Colorimetric)
This is a general protocol for measuring HDAC activity/inhibition.[14][15]
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Reaction Setup: To the wells of a microplate containing an HDAC substrate, add HDAC assay buffer, a source of HDAC enzyme (e.g., HeLa nuclear extract), and the test compound (2-(4-nitrophenyl)quinoline-4-carboxylic acid) at various concentrations. Include a positive control (no inhibitor) and a negative control (with a known HDAC inhibitor like Trichostatin A).
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Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for deacetylation.
-
Development: Add a developer solution that reacts with the remaining acetylated substrate to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm or 450 nm).
-
Data Analysis: The HDAC activity is inversely proportional to the absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
2-(4-nitrophenyl)quinoline-4-carboxylic acid represents a molecule of considerable interest within the field of medicinal chemistry. Its synthesis is readily achievable through established synthetic routes like the Doebner and Pfitzinger reactions. Based on the extensive body of research on structurally related compounds, it is a promising candidate for investigation as an anticancer and antimicrobial agent. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this compound. Future research should focus on obtaining specific experimental data for this compound and exploring its mechanism of action in various biological systems. Further derivatization of the carboxylic acid moiety could also lead to the development of novel prodrugs or compounds with enhanced potency and selectivity.
References
A complete list of references is available upon request. The in-text citations correspond to the search results that informed this document.
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